2-(3,4-dimethylphenyl)-5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
描述
The compound 2-(3,4-dimethylphenyl)-5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 3,4-dimethylphenyl group at position 2 and a 5-methyl-2-(4-isopropoxyphenyl)-1,3-oxazol-4-ylmethyl moiety at position 3. This structure combines aromatic, oxazole, and pyrazine rings, which are known to influence pharmacokinetic properties and bioactivity.
属性
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-17(2)34-23-10-8-21(9-11-23)27-29-25(20(5)35-27)16-31-12-13-32-26(28(31)33)15-24(30-32)22-7-6-18(3)19(4)14-22/h6-15,17H,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFHIWMSLKWPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]Pyrazin-4-One Derivatives
- Name: 3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
- Molecular Formula: C₁₇H₁₅N₅O₃
- Key Features: Shares the pyrazolo[1,5-a]pyrazin-4-one core. Substituents include a hydroxymethyl group and a 1,3,4-oxadiazole ring. Bioactivity: Not explicitly stated, but oxadiazole derivatives are often associated with antimicrobial or anticonvulsant activity .
Comparison with Target Compound:
- Structural Differences: The target compound replaces the 1,3,4-oxadiazole with a 1,3-oxazole ring and introduces a 4-isopropoxyphenyl group.
Pyrazoline Derivatives ()
Example Compound: 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline
- Synthesis: Synthesized via hydrazine-mediated cyclization of chalcones, yielding ~80% .
- Properties:
- Melting Point: 120–124°C
- Spectral Data: Distinct FT-IR peaks at 1682 cm⁻¹ (C=O) and NMR signals for methyl and methoxy groups.
- Bioactivity: Pyrazolines are often explored for anti-inflammatory and anticancer activities.
Comparison with Target Compound:
- Core Structure: The pyrazoline ring (non-aromatic) vs. the fully aromatic pyrazolo-pyrazinone system.
- Functional Groups: Both share 3,4-dimethylphenyl substituents, but the target compound’s oxazole and pyrazinone rings may confer greater metabolic stability.
Oxadiazole-Containing Compounds ()
Example Compound (): 3-(4-Acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- Bioactivity: Anticonvulsant activity (30 mg/kg in MES test) with low neurotoxicity .
- Structure-Activity Relationship (SAR): The oxadiazole ring contributes to hydrogen bonding and π-π stacking interactions.
Comparison with Target Compound:
- Heterocycle Type: The target compound’s 1,3-oxazole vs. 1,3,4-oxadiazole.
- Activity Prediction: Oxazole rings are less electron-deficient than oxadiazoles, which may reduce binding affinity to certain enzyme pockets but improve oral bioavailability.
Pyrazolo[1,5-a]Pyridine Analogues ()
Example Compound: 3-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxo-2-(2-(aryl)hydrazono)propanal
- Synthesis: Utilizes triazole-substituted intermediates, highlighting modularity in heterocyclic synthesis .
- SAR: Triazole groups enhance solubility and metal-binding capacity.
Comparison with Target Compound:
- Core Similarity: Both feature fused pyrazole systems, but the pyrazinone ring in the target compound introduces additional hydrogen-bonding sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
